3-[(4-chlorophenyl)methyl]-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound characterized by its spirocyclic structure, which consists of two interconnected rings sharing a single atom. This compound falls under the category of spiro compounds and is notable for its unique combination of functional groups, including a chlorophenyl and a phenylacetyl moiety. Its molecular formula is with a molecular weight of approximately .
The synthesis of 3-[(4-chlorophenyl)methyl]-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves several steps starting from simpler precursors. A common synthetic route includes:
The synthesis may also involve purification techniques to achieve high-quality products suitable for research and industrial applications.
The molecular structure of 3-[(4-chlorophenyl)methyl]-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can be described as follows:
InChI=1S/C24H26ClN3O3/c25-20-11-9-19(10-12-20)17-28-22(30)24(26-23(28)31)13-15-27(16-14-24)21(29)8-4-7-18-5-2-1-3-6-18/h1-3,5-6,9-12H,4,7-8,13-17H2,(H,26,31) .This compound can undergo various chemical reactions:
The specific reagents and conditions used will determine the major products formed from these reactions.
The physical properties of this compound are influenced by its molecular structure:
Chemical properties include reactivity patterns typical of spiro compounds and those containing chlorophenyl groups:
3-[(4-chlorophenyl)methyl]-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific applications:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its potential for diverse applications in science and industry.
CAS No.:
CAS No.: 444811-29-4
CAS No.: 55256-53-6
CAS No.:
CAS No.: 1338578-34-9
CAS No.: 627-34-9